molecular formula C16H8Br2N2O4 B6614851 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate CAS No. 4021-27-6

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate

Cat. No.: B6614851
CAS No.: 4021-27-6
M. Wt: 452.05 g/mol
InChI Key: NWEKQCZNRLVPGM-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate: is a chemical compound with the molecular formula C16H8Br2N2O4 and a molecular weight of 452.061 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate typically involves the following steps:

    Bromination: The starting material, quinoline, undergoes bromination to introduce bromine atoms at the 5 and 7 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Nitration: The brominated quinoline is then subjected to nitration to introduce the nitro group at the 4 position. This is typically achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Esterification: The final step involves the esterification of the nitrated brominated quinoline with 4-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of quinoline derivatives with different substituents.

    Reduction: Formation of 5,7-dibromo-8-quinolinyl 4-aminobenzoate.

    Oxidation: Formation of quinoline derivatives with higher oxidation states.

Scientific Research Applications

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine and nitro functional groups play a crucial role in its reactivity and interactions. It can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate is unique due to the specific positioning of the nitro group at the 4 position, which influences its chemical reactivity and biological activity. In comparison, 5,7-Dibromo-8-quinolinyl 3-nitrobenzoate has the nitro group at the 3 position, leading to different reactivity and potential applications. Similarly, 5,7-Dibromo-8-hydroxyquinoline lacks the nitro group, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O4/c17-12-8-13(18)15(14-11(12)2-1-7-19-14)24-16(21)9-3-5-10(6-4-9)20(22)23/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEKQCZNRLVPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-27-6
Record name 5,7-DIBROMO-8-QUINOLINYL 4-NITROBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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